N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a furochromenyl group and a pentanoic acid moiety
Preparation Methods
The synthesis of 3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the furochromenyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl core.
Introduction of the propanamido group: This step involves the reaction of the furochromenyl intermediate with a suitable amine to form the propanamido derivative.
Attachment of the pentanoic acid moiety: This final step involves the coupling of the propanamido derivative with a pentanoic acid derivative under appropriate conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amido or carboxylic acid groups, using appropriate nucleophiles or electrophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Disruption of cellular processes: The compound could interfere with key cellular processes, such as DNA replication or protein synthesis, leading to its biological activity.
Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to cell damage or death.
Comparison with Similar Compounds
3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID can be compared with other similar compounds, such as:
2,3,3-Trimethylindolenine: This compound has a similar indole structure and is used in the synthesis of dyes and other organic compounds.
2,3,5-Trimethylpyrazine: This compound is used as a catalyst in organic synthesis and as a precursor for fluorescent dyes.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound is used in the fragrance industry and has applications in personal care products.
The uniqueness of 3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID lies in its specific structure, which combines a furochromenyl group with a pentanoic acid moiety, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C23H27NO6/c1-6-11(2)21(22(26)27)24-20(25)8-7-15-13(4)17-9-16-12(3)14(5)29-18(16)10-19(17)30-23(15)28/h9-11,21H,6-8H2,1-5H3,(H,24,25)(H,26,27)/t11-,21+/m0/s1 |
InChI Key |
RTMWZVZZSDUVRP-WIUDPPPLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.